4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile
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Overview
Description
4-[(4-chloro-5-dithiazolylidene)amino]benzonitrile is a member of benzenes and a nitrile.
Scientific Research Applications
Ring Transformations
- The compound undergoes cyclisation reactions to form various structures like benzo[d]oxazole-2-carbonitrile and oxazolo[4,5-b]pyridine-2-carbonitrile under specific conditions (Kalogirou et al., 2015).
Conversion into Azine Fused Thiazole-2-Carbonitriles
- Thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines leads to the formation of thiazolopyridine-2-carbonitriles and other heteroazine fused thiazole-2-carbonitriles (Koutentis et al., 2013).
Structural Characterization
- The crystal structure of derivatives of this compound has been characterized, revealing insights into atomic basin boundaries and halogen bonding interactions (Bol'shakov et al., 2017).
Transformations to Haloisothiazole-Carbonitriles
- Ring transformation studies demonstrate the conversion of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles, providing insights into potential reaction mechanisms and product stereochemistry (Kalogirou et al., 2014).
Preparation of Thiadiazoles and Thiazoles
- The compound is involved in reactions leading to the formation of dicyano-1,3,4-thiadiazole and tricyanothiazole, offering a route to percyanoheteroles (Christoforou et al., 2009).
Synthesis of Dithiazolylidene Derivatives
- Synthesis and optimization studies have been conducted on [(dithiazol-ylidene)amino]azines, expanding the understanding of base, temperature, and time effects in these reactions (Koutentis et al., 2011).
Properties
CAS No. |
65343-04-6 |
---|---|
Molecular Formula |
C9H4ClN3S2 |
Molecular Weight |
253.7 g/mol |
IUPAC Name |
4-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-6(5-11)2-4-7/h1-4H |
InChI Key |
UGVDRCWEAQHZQX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)N=C2C(=NSS2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C2C(=NSS2)Cl |
solubility |
4.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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